2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiadiazole ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Related compounds have shown to exhibit various effects on cells . For instance, some 1,3,4-thiadiazole derivatives have been found to induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant therapeutic potential in animal models .
Metabolic Pathways
Similar compounds have been found to disrupt processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .
Transport and Distribution
Related compounds have been found to be more lipophilic in nature and should cross the blood–brain barrier .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound under acidic conditions.
Coupling with Benzamide: The thiadiazole intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt cellular processes.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-2-yl)benzamide
- 2,3-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 2,3-dimethoxy-N-(5-phenyl-1,3,4-triazol-2-yl)benzamide
Uniqueness
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be advantageous.
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-10-6-9-12(14(13)23-2)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSXQOAGLWTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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